4-chloro-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of 2-naphthalene sulfonic acids and derivatives This compound is characterized by its unique structure, which includes a naphthalene moiety, a piperazine ring, and a dihydropyridazinone core
Preparation Methods
The synthesis of 4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, including the formation of the naphthalene sulfonyl chloride, which is then reacted with piperazine to form the naphthalene sulfonyl piperazine intermediate. This intermediate is further reacted with a chlorinated phenyl dihydropyridazinone derivative under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE include other naphthalene sulfonic acid derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, compounds like 4-(6-CHLORO-NAPHTHALENE-2-SULFONYL)-PIPERAZIN-1-YL]- (3,4,5,6-TETRAHYDRO-2H-[1,4’]BIPYRIDINYL-4-YL)-METHANONE have similar structural features but may exhibit different pharmacological properties .
Properties
Molecular Formula |
C24H21ClN4O3S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
4-chloro-5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H21ClN4O3S/c25-23-22(17-26-29(24(23)30)20-8-2-1-3-9-20)27-12-14-28(15-13-27)33(31,32)21-11-10-18-6-4-5-7-19(18)16-21/h1-11,16-17H,12-15H2 |
InChI Key |
RGWQVUANTIFHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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